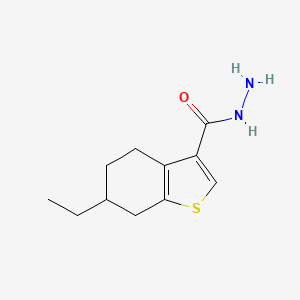![molecular formula C17H23NO3 B1344458 (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid CAS No. 1119449-77-2](/img/structure/B1344458.png)
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Modification and Application in Polymer Sciences
A notable application of derivatives related to (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid is seen in the field of polymer sciences. Specifically, polymers modified through reactions with various amines, similar in structure to the compound , have been studied for their increased thermal stability and promising biological activities. Such modifications can lead to the development of polymers with enhanced properties for medical applications, as indicated in the work of Aly and El-Mohdy (2015) on poly vinyl alcohol/acrylic acid hydrogels (Aly & El-Mohdy, 2015).
Development in Molecular Engineering
The compound also holds potential in molecular engineering, where derivatives of similar structure have been utilized in the synthesis of organic sensitizers for solar cell applications. The engineering of these sensitizers at a molecular level led to substantial photovoltaic performance, underscoring the potential of such compounds in the development of energy-related applications, as researched by Kim et al. (2006) (Kim et al., 2006).
Applications in Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and potential drug development, derivatives akin to this compound have been synthesized and characterized for various applications. For instance, Wu et al. (2017) synthesized a derivative, highlighting its potential in drug development due to its notable synthetic features and promising structural properties (Wu et al., 2017).
Contribution in Material Sciences
In material sciences, the related compounds have contributed to the development of new materials with specific applications. For example, the study of acrylamide derivatives by Abu-Rayyan et al. (2022) for use as corrosion inhibitors in nitric acid solutions presents a practical application in the field of materials engineering, demonstrating the versatility of these compounds in different industrial applications (Abu-Rayyan et al., 2022).
Environmental Applications
Furthermore, derivatives of this compound have been explored for environmental applications, such as in the recovery of acrylic acid from industrial wastewater, indicating their significance in environmental sustainability efforts. This application is particularly critical in reducing the toxicity of waste streams and promoting sustainable industrial practices, as highlighted by Ahmad et al. (2014) (Ahmad et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(E)-3-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-16-8-6-14(7-9-17(19)20)12-15(16)13-18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQDVVKCVUZKP-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)

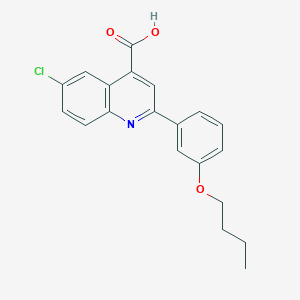
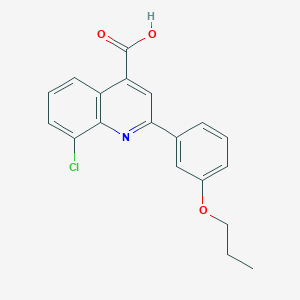
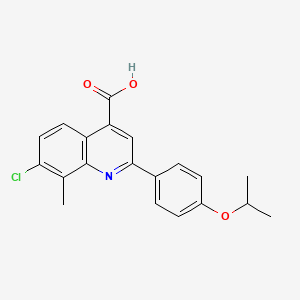
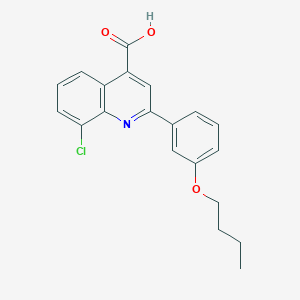


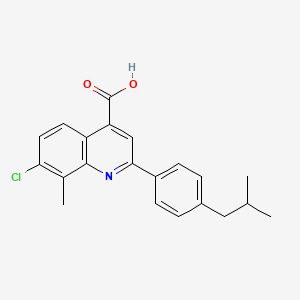
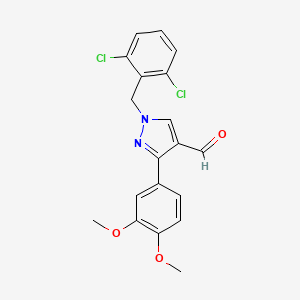

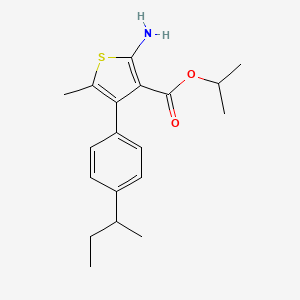
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
